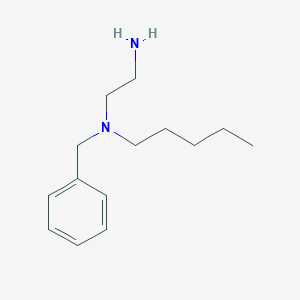
(2-Aminoethyl)(benzyl)pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(benzyl)pentylamine is a synthetic compound that belongs to the class of amines. It has a unique chemical structure, making it a promising candidate for various research fields. The compound is also known by its IUPAC name, N1-benzyl-N~1~-pentyl-1,2-ethanediamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(benzyl)pentylamine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 1-bromopentane, followed by the reaction with ethylenediamine. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(benzyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(benzyl)pentylamine has been studied for its potential therapeutic and industrial applications. Its unique chemical structure makes it a promising candidate for various research fields, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(benzyl)pentylamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Uniqueness
(2-Aminoethyl)(benzyl)pentylamine is unique due to its combination of an aminoethyl group, a benzyl group, and a pentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N'-benzyl-N'-pentylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTQBOYTYZOQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCN)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
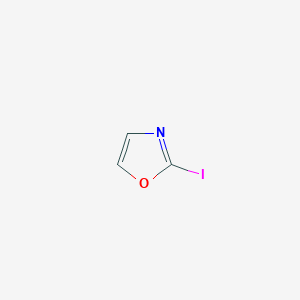
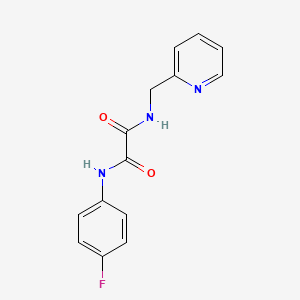
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)
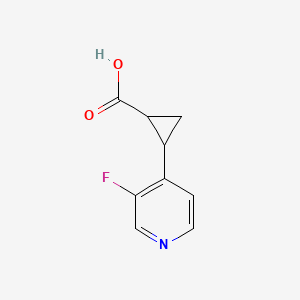
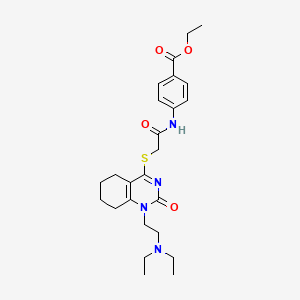
![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

